molecular formula C11H15NO2 B3021583 2-(Dimethylamino)-3-phenylpropanoic acid CAS No. 24268-81-3

2-(Dimethylamino)-3-phenylpropanoic acid

Cat. No.: B3021583
CAS No.: 24268-81-3
M. Wt: 193.24 g/mol
InChI Key: HOGIQTACRLIOHC-UHFFFAOYSA-N
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Description

Contextualization as an N,N-Dimethylated Phenylalanine Analog

The core structure of 2-(dimethylamino)-3-phenylpropanoic acid is based on phenylalanine, an essential amino acid with a benzyl (B1604629) side chain. The key modification lies in the substitution of the two hydrogen atoms on the alpha-amino group with methyl groups. ontosight.ai This N,N-dimethylation significantly alters the molecule's properties compared to its parent amino acid, phenylalanine.

The primary effects of this modification include:

Increased Lipophilicity: The addition of methyl groups makes the molecule more fat-soluble, which can influence its ability to cross biological membranes. monash.eduresearchgate.net

Steric Hindrance: The bulky dimethylamino group can influence the molecule's conformational flexibility and how it interacts with other molecules.

Elimination of Hydrogen Bonding: The absence of N-H bonds prevents it from acting as a hydrogen bond donor, which is a critical interaction in the structure of peptides and proteins. monash.edu

Tertiary Amine Functionality: The dimethylamino group is a tertiary amine, which affects its basicity and reactivity compared to the primary amine of phenylalanine.

These structural changes are fundamental to its applications in chemical synthesis and medicinal chemistry.

Table 1: Comparison of L-Phenylalanine and N,N-Dimethyl-L-phenylalanine

PropertyL-PhenylalanineN,N-Dimethyl-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 165.19 g/mol 193.24 g/mol ontosight.ai
Amine Type PrimaryTertiary
Hydrogen Bond Donor YesNo
Melting Point 283 °C (decomposes)225-227 °C sigmaaldrich.com

Historical Trajectory of Research on Modified Amino Acids

The study of modified amino acids, or non-proteinogenic amino acids (NPAAs), has a rich history intertwined with the development of chemistry and biology. While the 20 canonical amino acids were largely identified by the early 20th century, scientists soon discovered a vast array of other amino acids in nature that were not incorporated into proteins. wikipedia.orgresearchgate.net

Initially, research focused on isolating and identifying these novel structures from natural sources like plants, fungi, and bacteria. nih.govnih.gov These NPAAs were often found to be intermediates in metabolic pathways or to possess unique biological activities, including roles as toxins or signaling molecules. wikipedia.orgnih.gov

The advent of modern organic synthesis transformed the field. The first laboratory synthesis of an N-methylated amino acid was pioneered by Emil Fischer in 1915, laying the groundwork for creating modified amino acid analogs. monash.edu Throughout the 20th century, chemists developed a wide range of methods to synthesize NPAAs with specific modifications to the backbone or side chain. This allowed for the systematic exploration of structure-activity relationships. nih.gov The incorporation of these synthetic amino acids into peptides became a crucial strategy in medicinal chemistry to enhance the stability, bioavailability, and efficacy of peptide-based drugs. nih.govnih.gov

Significance in Contemporary Organic and Medicinal Chemistry Research

This compound and other N,N-dimethylated amino acids are significant in modern research for several key reasons.

In medicinal chemistry , the N-methylation of amino acids within a peptide is a common strategy to improve pharmacokinetic properties. nih.gov This modification can increase a peptide's resistance to enzymatic degradation by proteases, enhance its ability to cross cell membranes due to increased lipophilicity, and stabilize specific peptide conformations. monash.edunih.gov While N-monomethylation is more common in drug design, the principles extend to N,N-dimethylated analogs, which serve as important building blocks and research tools. monash.eduresearchgate.net

In organic synthesis , amino acid derivatives are widely used as chiral auxiliaries . numberanalytics.comresearchgate.net These are chiral molecules temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, which is crucial for producing enantiomerically pure compounds, particularly for pharmaceuticals. numberanalytics.comingentaconnect.com While this specific compound's use as an auxiliary is not as widespread as others, amino acid-derived auxiliaries are a foundational concept in asymmetric synthesis. numberanalytics.comresearchgate.net Furthermore, this compound is used as a building block in the total synthesis of complex natural products, such as paliurine E and almazole D. chemicalbook.com It also finds application in preparing chiral additives for separating enantiomers in analytical chemistry. chemicalbook.com

Table 2: Key Physicochemical Properties of N,N-Dimethyl-L-phenylalanine

IdentifierValue
CAS Number 17469-89-5 nih.gov
Molecular Formula C₁₁H₁₅NO₂ nih.gov
Molecular Weight 193.24 g/mol nih.gov
IUPAC Name (2S)-2-(dimethylamino)-3-phenylpropanoic acid nih.gov
Melting Point 225-227 °C sigmaaldrich.com
Optical Activity [α]20/D +77° (c = 1.3 in H₂O) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938546
Record name N,N-Dimethylphenylalanine
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17469-89-5, 24268-81-3
Record name Phenylalanine, N,N-dimethyl-
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Record name N,N-Dimethylphenylalanine
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Record name 2-(dimethylamino)-3-phenylpropanoic acid
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Synthetic Methodologies and Advanced Chemical Transformations

Total and Stereoselective Synthesis of 2-(Dimethylamino)-3-phenylpropanoic Acid

The synthesis of this compound, also known as N,N-dimethylphenylalanine, can be approached through various strategic routes. These methods are broadly categorized as linear or convergent, each presenting distinct advantages in the construction of the target molecule. A primary challenge in its synthesis is the control of the stereocenter at the alpha-carbon, necessitating the use of stereoselective techniques to obtain enantiomerically pure forms of the compound.

Convergent and Linear Synthetic Strategies

Linear Synthesis

Convergent Synthesis

StrategyDescriptionStarting Materials ExampleKey Transformation
Linear Sequential modification of a single starting molecule.L-Phenylalanine, Formaldehyde (B43269)Reductive Amination
Convergent Independent synthesis of fragments followed by coupling.Protected Dimethylglycine, Benzyl (B1604629) BromideEnolate Alkylation

Enantioselective Approaches for Chiral Purity

Achieving high chiral purity is paramount in the synthesis of single-enantiomer compounds. For this compound, several enantioselective methods are employed to ensure the desired stereochemical outcome.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A powerful application of this is the asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives. In a synthesis targeting N,N-dimethylphenylalanine, a suitable enamide precursor could be hydrogenated using a chiral transition-metal catalyst, such as a rhodium or iridium complex with a chiral bisphosphine ligand (e.g., BINAP or DuPhos). This reaction can produce the desired enantiomer with high enantiomeric excess (e.e.). The efficiency of these catalysts allows for low catalyst loading and mild reaction conditions, making it an attractive industrial method.

Table 2: Representative Data for Asymmetric Hydrogenation of Enamide Precursors

Catalyst (example) Substrate Enantiomeric Excess (e.e.)
Rh-(R,R)-Et-DuPhos Methyl (Z)-α-acetamido-cinnamate >99%

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in the asymmetric alkylation for amino acid synthesis.

In this approach, the chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an appropriate acid derivative. The resulting imide is then deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs an incoming electrophile, such as benzyl bromide, to attack from the less hindered face, leading to a product with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched N-acylated amino acid, which can then be further modified to give this compound. The predictability and high diastereomeric excesses (d.e.) make this a robust method.

Diastereoselective synthesis aims to form one diastereomer of a product in preference to others. This is often achieved by using a substrate that already contains a stereocenter, which then influences the creation of a new stereocenter. In the context of this compound synthesis, a chiral glycine (B1666218) enolate equivalent can be used. The inherent chirality of the glycine synthon directs the diastereoselective alkylation with benzyl bromide. Subsequent transformations to introduce the dimethylamino group and deprotection steps would yield the final product. The stereochemical outcome is dictated by the conformation of the intermediate enolate, which is influenced by the chiral directing group.

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. Common methods include diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation : This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. For the basic this compound, a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid can be used as the resolving agent. Once separated, the pure enantiomer of the target compound can be recovered by removing the resolving agent.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture is passed through a column where the enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times. For amino acid derivatives, CSPs based on cyclodextrins or proteins are often effective. This method can provide high-purity enantiomers and is also used to determine the enantiomeric excess of a product from an asymmetric synthesis. nih.gov

Table 3: Chiral Resolution Approaches

Technique Principle Example of Resolving Agent/Stationary Phase
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities. (+)-Tartaric Acid, (-)-O,O'-Dibenzoyl-L-tartaric acid

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Cellulose-based CSP, Amylose-based CSP |

Synthetic Routes from Phenylalanine and its Derivatives

The synthesis of this compound, also known as N,N-dimethylphenylalanine, can be achieved from its parent amino acid, phenylalanine, through several established methodologies. A primary route involves the direct N,N-dimethylation of the primary amine of phenylalanine.

One common method is reductive alkylation (also known as reductive amination). This reaction involves treating phenylalanine with an excess of formaldehyde in the presence of a reducing agent. A typical reducing agent for this transformation is hydrogen gas with a palladium-on-charcoal (Pd/C) catalyst. peptide.com The reaction proceeds through the initial formation of an imine intermediate between phenylalanine and formaldehyde, which is then reduced in situ to the N-methylphenylalanine. A second alkylation and reduction cycle then yields the desired N,N-dimethylphenylalanine.

A specific and widely used variation of reductive amination is the Eschweiler-Clarke reaction . This classic method methylates primary or secondary amines to tertiary amines using an excess of formic acid and formaldehyde. uni-kiel.de In this reaction, formaldehyde serves as the methyl source, while formic acid acts as the reducing agent, transferring a hydride and ultimately decomposing to carbon dioxide, which drives the reaction to completion. uni-kiel.de An advantage of the Eschweiler-Clarke reaction is that it effectively stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. uni-kiel.de The reaction is typically performed in an aqueous solution near boiling temperature and generally preserves the stereochemistry of chiral amines. uni-kiel.de

Another synthetic approach starts from a derivative of phenylalanine, phenylpyruvic acid. Reductive amination of phenylpyruvic acid with ammonia (B1221849) is a known route to synthesize phenylalanine itself. By substituting ammonia with dimethylamine (B145610) and employing a suitable reducing agent, such as hydrogen with a Pd/C catalyst or other hydride sources, it is possible to directly synthesize N,N-dimethylphenylalanine.

These methods provide reliable pathways to this compound from readily available precursors like phenylalanine, with the Eschweiler-Clarke reaction being a particularly notable and efficient route for exhaustive methylation.

Chemical Derivatization and Scaffold Modification Strategies

The structure of this compound offers three distinct regions for chemical modification: the carboxylic acid, the N-dimethylamino group, and the phenyl ring. These sites allow for a wide range of derivatizations to alter the molecule's properties for various applications.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations.

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. Standard acid-catalyzed esterification with an alcohol can be employed. Alternatively, coupling agents can be used. For instance, N-protected amino acids are often esterified using an alcohol in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org Another approach involves the use of reagents like N,N-DMF di-tert-butyl acetal (B89532) for the preparation of tert-butyl esters. tcichemicals.com

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a fundamental reaction in peptide synthesis (see section 2.3.1) but is also used to create a wide array of other amide derivatives. The reaction typically requires the activation of the carboxylic acid, often achieved with the same coupling reagents used in peptide synthesis, such as HATU, HBTU, or PyBOP.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(dimethylamino)-3-phenylpropan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

Table 1: Summary of Carboxylic Acid Transformations

Transformation Reagents Product Functional Group
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester
Amide Formation Amine, Coupling Agent (e.g., HATU, DCC) Amide

N-Dimethylamino Group Modifications and Interconversions

The tertiary N-dimethylamino group also presents opportunities for chemical modification, primarily through demethylation or oxidation.

N-Demethylation: The removal of one or both methyl groups can be accomplished through several methods. The von Braun reaction , using cyanogen (B1215507) bromide (BrCN), is a classic method for the N-demethylation of tertiary amines. nih.gov This reaction proceeds through a quaternary cyanoammonium intermediate, which then decomposes to yield an N-cyanamide and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide (B42294) furnishes the N-demethylated secondary amine. nih.gov Another effective reagent for demethylation is ethyl chloroformate. Treatment of N,N-dimethylphenylalanine (often as its ester to improve solubility) with ethyl chloroformate, followed by acid hydrolysis, yields the corresponding N-methylphenylalanine. publish.csiro.au

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). In biological systems, this oxidation can be catalyzed by enzymes like cytochrome P450. nih.gov N-oxides are often more water-soluble than their parent amines and can exhibit different biological activities.

Phenyl Ring Functionalization and Substituent Effects

The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing 2-(dimethylamino)propanoic acid side chain acts as an activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating nature through hyperconjugation. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

Advanced Coupling and Conjugation Reactions

Peptide Coupling Methodologies Utilizing the Carboxylic Acid Moiety

This compound is an example of an N-methylated amino acid, a class of compounds that present unique challenges and opportunities in peptide synthesis. The presence of the two methyl groups on the nitrogen atom prevents the formation of an amide bond at the N-terminus, meaning this amino acid can only be incorporated as the N-terminal residue of a peptide chain. However, its carboxylic acid moiety can be readily activated to form a peptide bond with the N-terminus of another amino acid or peptide.

The steric hindrance caused by the N,N-dimethyl group can make peptide bond formation more difficult compared to standard amino acids. Therefore, highly efficient coupling reagents are often required to achieve good yields and minimize side reactions, particularly racemization at the alpha-carbon. uni-kiel.de

Common classes of coupling reagents used for sterically hindered couplings include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and increase coupling efficiency. peptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP®, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective activating agents that have become popular for difficult couplings, including those involving N-methylated amino acids. uni-kiel.debachem.com HATU, in particular, is known for its high reactivity and low rates of epimerization. bachem.com PyAOP is noted as being especially effective for coupling N-methyl amino acids. peptide.com

The general mechanism for these reagents involves the reaction with the carboxylic acid of N,N-dimethylphenylalanine to form a highly reactive activated intermediate (such as an active ester or a symmetrical anhydride). This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the new peptide bond and releasing the coupling agent byproduct. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical in these reactions. bachem.com

Table 2: Common Coupling Reagents for Peptide Synthesis

Reagent Class Examples Notes
Carbodiimides DCC, DIC, EDC Often used with additives (HOBt, HOAt) to reduce racemization. peptide.com
Phosphonium Salts PyBOP®, PyAOP, PyBrOP® Highly efficient for sterically hindered couplings. bachem.com

Esterification and Amidation Strategies

The conversion of the carboxylic acid group of this compound into esters and amides is fundamental for modifying its physicochemical properties and for its incorporation into larger molecules, such as peptides.

Esterification Strategies

Esterification of N,N-disubstituted amino acids like this compound can be achieved through several reliable methods. A common and straightforward approach involves the reaction of the amino acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester can be synthesized by treating the amino acid with methanol (B129727) and thionyl chloride. rsc.org This method proceeds through the in situ formation of an acyl chloride, which is then readily attacked by the alcohol. Another effective method utilizes trimethylchlorosilane in methanol at room temperature, offering a convenient and high-yielding route to the corresponding methyl ester hydrochloride. researchgate.net

For more specialized esters, particularly those sensitive to harsh acidic conditions, coupling reagents are employed. Modified Mukaiyama's reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide, have been successfully used for the esterification of N-acetyl-L-phenylalanine, a structurally similar compound. nih.govresearchgate.netmdpi.com This reaction is typically carried out in the presence of a non-nucleophilic base like 1-methylimidazole (B24206) and can be accelerated by microwave irradiation. nih.govresearchgate.netmdpi.com The choice of alcohol can be varied to produce a range of esters.

Table 1: Selected Esterification Methods for N-Protected Phenylalanine Analogues

Method Reagents Substrate Product Yield Reference
Thionyl Chloride Thionyl chloride, Methanol L-Phenylalanine L-Phenylalanine methyl ester hydrochloride 97% rsc.org
Mukaiyama's Reagent 2-chloro-1-methylpyridinium iodide, Methanol, 1-methylimidazole N-acetyl-L-phenylalanine N-acetyl-L-phenylalanine methyl ester 77% (microwave) nih.gov
TMSCl Trimethylchlorosilane, Methanol Various amino acids Amino acid methyl ester hydrochlorides Good to excellent researchgate.net

Amidation Strategies

The formation of an amide bond from this compound and an amine requires the activation of the carboxylic acid group. A variety of modern coupling reagents are effective for this transformation, minimizing side reactions and preserving stereochemical integrity. Propanephosphonic acid anhydride (B1165640) (T3P) is a mild and efficient reagent for the synthesis of phenylalanine amides. nih.gov The reaction is typically performed in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures to suppress racemization. nih.gov

Another powerful method involves the use of titanium(IV) chloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. This one-pot procedure is generally carried out in pyridine at elevated temperatures and is applicable to a wide array of substrates, affording the corresponding amides in good to excellent yields. sigmaaldrich.com The choice of amine can be tailored to introduce a wide range of substituents, leading to a diverse library of amide derivatives.

Table 2: Amidation Methods for Phenylalanine Analogues

Method Reagents Substrate Amine Product Reference
T3P Coupling T3P, Ethyl acetate, Pyridine N-Boc-D-phenylalanine 2-morpholinoaniline N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide nih.gov
TiCl4 Mediation TiCl4, Pyridine Various carboxylic acids Various amines Corresponding amides sigmaaldrich.com

Reductive Transformations

The reduction of the carboxylic acid functional group in this compound to a primary alcohol affords 2-(dimethylamino)-3-phenylpropan-1-ol, also known as N,N-dimethylphenylalaninol. This transformation is a key step in the synthesis of various biologically active molecules and chiral ligands.

The most effective and widely used reagent for the reduction of carboxylic acids and their derivatives, such as amides, is lithium aluminum hydride (LiAlH4). numberanalytics.comyoutube.commasterorganicchemistry.comlibretexts.orgslideshare.net This potent reducing agent readily converts the carboxyl group to a primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. It is important to note that sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org

A relevant example is the reduction of N-methylformyl-L-phenylalanine methyl ester to N-methylphenylalaninol using LiAlH4 in refluxing THF. rsc.org This demonstrates the utility of this reagent for the reduction of N-alkylated phenylalanine derivatives. The direct reduction of this compound with LiAlH4 would proceed in a similar fashion, providing N,N-dimethylphenylalaninol in good yield.

Table 3: Reagents for the Reduction of Carboxylic Acids and Derivatives

Reagent Functional Group Reduced Product Notes References
Lithium Aluminum Hydride (LiAlH4) Carboxylic Acid Primary Alcohol Strong, non-selective reducing agent. Requires anhydrous conditions. numberanalytics.commasterorganicchemistry.comlibretexts.org
Lithium Aluminum Hydride (LiAlH4) Amide Amine General method for preparing primary, secondary, and tertiary amines. masterorganicchemistry.com
Sodium Borohydride (NaBH4) Carboxylic Acid No reaction Not sufficiently reactive to reduce carboxylic acids. libretexts.org

Applications As a Chiral Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Molecules

In asymmetric synthesis, chiral building blocks or auxiliaries are temporarily incorporated into a chemical structure to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary guides the formation of a new stereocenter, after which it can be removed and potentially recycled. wikipedia.org While classic chiral auxiliaries include structures like oxazolidinones or pseudoephedrine, chiral amino acid derivatives like N,N-dimethylphenylalanine function as foundational chiral blocks. wikipedia.org Their defined stereochemistry is preserved and transferred during the synthetic sequence, making them integral to the carbon skeleton of the final complex molecule. The N,N-dimethyl group can influence the molecule's physical and chemical properties, such as reactivity and solubility, which can be advantageous in a multi-step synthesis. ontosight.ai The phenylalanine backbone provides a robust and versatile scaffold that can be elaborated upon to create intricate molecular architectures with precise three-dimensional arrangements.

Role in the Synthesis of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are crucial components in modern medicinal chemistry, offering a way to create novel molecular scaffolds, impose conformational constraints on peptides, and develop new therapeutic agents. bioascent.comsigmaaldrich.com 2-(Dimethylamino)-3-phenylpropanoic acid serves as a precursor or a structural motif in the generation of more complex and sterically hindered UAA derivatives.

Research has demonstrated that cyclic derivatives of phenylalanine can be selectively alkylated to produce a variety of conformationally constrained phenylalanine mimetics. rsc.org For example, a 6-benzylpiperazine-2,3,5-trione, which is a cyclic derivative of phenylalanine, can undergo sequential alkylation at multiple positions. rsc.org This process allows for the creation of phenylalanine derivatives with a dialkylated α-carbon, a structural feature not found in natural amino acids. rsc.org This strategy provides access to unique peptoids that act as constrained analogues of dipeptides like Phe-Gly and Phe-Ala. rsc.org

Starting Phenylalanine DerivativeModification StrategyResulting Unnatural Amino Acid TypeReference
6-Benzylpiperazine-2,3,5-trioneSelective alkylation at C6 (α-carbon)α,α-Dialkylated Phenylalanine Derivatives rsc.org
6-Benzylpiperazine-2,3,5-trioneAlkylation with methyl bromoacetateConformationally Constrained Phe-Gly Analogue (Peptoid) rsc.org
6-Benzylpiperazine-2,3,5-trioneAlkylation with ethyl bromopropionateConformationally Constrained Phe-Ala Analogue (Peptoid) rsc.org

Incorporation into Peptidomimetic and Macrocyclic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and potency. semanticscholar.orgnih.gov Macrocyclization is a key strategy in peptidomimetic design, as it reduces conformational flexibility, which can increase affinity for a biological target. semanticscholar.orgnih.gov The success of a macrocyclization reaction often depends on the linear precursor's ability to adopt a conformation that brings the reactive ends close together. uni-kiel.de

N-alkylated amino acids, such as N,N-dimethylphenylalanine, play a significant role in this process. N-methylation of an amino acid residue can have a profound impact on the peptide backbone conformation, similar to that of proline. uni-kiel.de Specifically, N-methyl amino acids are known to be potent inducers of β-turns, a common secondary structure in cyclic peptides. uni-kiel.de This ability to pre-organize the peptide chain into a turn-like structure is highly advantageous for efficient cyclization, minimizing the entropic penalty and reducing the likelihood of competing intermolecular reactions. uni-kiel.debaranlab.org The synthesis of diverse macrocyclic peptidomimetics often begins with simple amino acid derivatives, including L- and D-phenylalanine, highlighting their foundational role in constructing these complex architectures. nih.gov

Structural FeatureRole in Peptidomimetics & MacrocyclesExample ApplicationReference
N-Methylation (e.g., N,N-dimethyl group)Induces β-turn conformations, facilitating macrocyclization.Design of cyclic peptides and peptidomimetics. uni-kiel.de
Phenylalanine Core StructureServes as a fundamental building block for the linear peptide precursor.Starting material for diversity-oriented synthesis of macrocycles. nih.gov
Chirality (L- or D-configuration)Introduces specific stereochemical and scaffold diversity into the final macrocyclic structure.Generation of stereochemically diverse libraries of macrocyclic peptidomimetics. nih.gov

Use in the Preparation of Specialized Chemical Probes and Ligands

Chemical probes and ligands are indispensable tools in chemical biology and pharmacology, used to investigate and modulate the function of biological targets like enzymes and receptors. ontosight.aimq.edu.au The unique structure of N,N-dimethylphenylalanine makes it a valuable component in the design of such specialized molecules. ontosight.ai Its potential applications include serving as an intermediate or building block for therapeutic agents, including enzyme inhibitors and receptor ligands. ontosight.ai

The utility of the N,N-dimethylphenylalanine scaffold is evident in the development of molecular probes for specific biological structures. For instance, in the creation of probes designed to bind to DNA bulges, an N-dimethylated form of a neocarzinostatin (B611948) chromophore analogue was synthesized. nih.gov This modified probe exhibited a binding pattern similar to its non-dimethylated counterpart and was effective in competitively inhibiting bulge-specific DNA cleavage. nih.gov Furthermore, the core structure of phenylalanine is often the starting point for designing potent inhibitors. For example, a chemical probe developed as a potent human serine racemase inhibitor was derived from an aminooxy analogue of phenylalanine. nih.gov These examples underscore the value of the phenylalanine framework, and its N-dimethylated variant, in generating sophisticated molecular tools for biological research.

Probe/Ligand TypeParent StructureIntended Application/TargetReference
Enzyme Inhibitor / Receptor LigandN,N-DimethylphenylalanineGeneral therapeutic agent development. ontosight.ai
DNA Bulge ProbeN-dimethylated neocarzinostatin analogueBinding and probing of two-base DNA bulges. nih.gov
Serine Racemase InhibitorL-2-aminooxy-3-phenylpropanoic acid (Phenylalanine analogue)Investigation and treatment of CNS pathologies. nih.gov

Structure Activity Relationship Sar Investigations of 2 Dimethylamino 3 Phenylpropanoic Acid and Its Analogs

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-(dimethylamino)-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine, is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies on this compound and its analogs focus on dissecting the molecule into its key components: the carboxylic acid group, the N,N-dimethylamino group, and the phenyl ring. Modifications to any of these regions can significantly alter the compound's interaction with biological targets.

The fundamental phenylalanine scaffold serves as the foundation for these investigations. For a molecule to be recognized by biological systems, such as the L-type amino acid transporter 1 (LAT1), the presence of both the amino and carboxylic acid groups is generally essential. nih.gov The spatial arrangement and properties of these groups, along with the side chain, dictate the affinity and selectivity for specific transporters or receptors. nih.gov

Structural ComponentGeneral Role in BioactivityPotential Modifications
Carboxylic Acid Group Typically involved in ionic interactions or hydrogen bonding with biological targets. Essential for recognition by amino acid transporters.Esterification, amidation, bioisosteric replacement (e.g., with a phosphonic acid group).
α-Carbon Serves as a chiral center, defining the stereochemistry of the molecule.Introduction of a methyl group (α-methyl-Phe) can alter conformational flexibility and metabolic stability. nih.gov
Amino Group Crucial for forming hydrogen bonds or ionic interactions. Its basicity influences the overall charge of the molecule at physiological pH.N-alkylation (e.g., N-methyl, N,N-dimethyl), acylation, or replacement.
Phenyl Ring Provides a hydrophobic surface for van der Waals or π-π stacking interactions with the target.Introduction of various substituents (halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions.

Impact of Stereochemistry on Molecular Recognition and Target Affinity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov this compound contains a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images known as enantiomers (the R- and S-forms, or alternatively D- and L-forms). These enantiomers can exhibit profound differences in their pharmacological and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.netnih.gov

The differential interaction of enantiomers with a chiral binding site is often explained by the three-point attachment model. mdpi.com For a molecule to bind effectively, specific functional groups (e.g., the carboxylic acid, the amino group, and the phenyl ring) must align with corresponding complementary regions on the biological target. nih.gov One enantiomer may achieve this optimal fit, leading to a biological response, while the other enantiomer cannot, resulting in lower activity or even inactivity. nih.govnih.gov

Consequently, the two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.gov For many amino acid derivatives, the L-enantiomer is the naturally occurring and biologically preferred form. researchgate.net However, this is not a universal rule, and the relative activity of each enantiomer must be determined experimentally. The process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components is known as chiral resolution and is essential for evaluating the specific biological properties of each isomer. researchgate.netnih.gov Studies on various chiral compounds have consistently shown that one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to different effects. nih.govnih.gov

EnantiomerInteraction with Chiral TargetBiological Outcome
Eutomer (more active) Achieves a precise three-dimensional fit with the binding site (e.g., receptor, enzyme).Elicits the primary biological or therapeutic effect.
Distomer (less active) Unable to align correctly with the binding site due to steric hindrance or improper orientation of key functional groups.May be inactive, have significantly lower activity, or interact with different targets, potentially leading to side effects.

Contribution of the N-Dimethylamino Group to Bioactivity Profiles

The N,N-dimethylamino group of this compound plays a multifaceted role in defining its biological and physicochemical properties. Replacing the two hydrogen atoms of the primary amine in phenylalanine with two methyl groups fundamentally alters several key characteristics of the molecule.

Firstly, the N,N-dimethylation increases the steric bulk around the nitrogen atom. This can influence how the molecule fits into a binding pocket, potentially enhancing selectivity for certain targets over others. Secondly, it converts the primary amine into a tertiary amine, which eliminates its ability to act as a hydrogen bond donor, although it can still function as a hydrogen bond acceptor. This change in hydrogen bonding capacity can dramatically alter the binding mode and affinity for a given biological target.

Furthermore, the N,N-dimethylamino group influences the molecule's basicity and lipophilicity. Tertiary amines are typically more basic than primary amines, affecting the ionization state of the molecule at physiological pH. This, in turn, can impact its solubility, membrane permeability, and ability to form ionic bonds. Studies on other classes of bioactive molecules, such as flavonol and aminoquinoline derivatives, have highlighted the crucial role of a phenyl-N,N-dimethylamino group in conferring specific biological activities, such as antioxidant and antiamyloidogenic properties. nih.govnih.gov In some multifunctional compounds designed for Alzheimer's disease, the dimethylamino group has been identified as a key pharmacophore responsible for the desired therapeutic effects. nih.gov

N-SubstitutionHydrogen Bond Donor CapabilitySteric BulkBasicityPotential Impact on Bioactivity
-NH₂ (Primary Amine) Yes (2 hydrogens)LowLowerCan participate in multiple hydrogen bonding interactions as a donor.
-NH(CH₃) (Secondary Amine) Yes (1 hydrogen)MediumIntermediateRetains some hydrogen bond donor capacity with increased steric hindrance.
-N(CH₃)₂ (Tertiary Amine) NoHighHigherCannot act as a hydrogen bond donor; increased steric bulk and basicity can alter receptor selectivity and pharmacokinetics.

Influence of Phenyl Ring Substitution Patterns on Biological Interactions

The phenyl ring of this compound is a major site for structural modification to modulate biological activity. Introducing substituents at the ortho (2-), meta (3-), and para (4-) positions of the ring can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets. mdpi.com

The nature and position of the substituent are critical. mdpi.com Generally, electron-withdrawing groups (e.g., halogens like Cl, Br; or nitro, -NO₂) and electron-donating groups (e.g., methyl, -CH₃; or methoxy, -OCH₃) can modify the electron density of the aromatic ring, which can affect π-π stacking or cation-π interactions with the target protein. mdpi.com

Steric Effects: Bulky substituents can create steric hindrance that prevents the molecule from fitting into a narrow binding pocket. Conversely, a bulky group might be beneficial if it can occupy a specific hydrophobic pocket in the target, enhancing binding affinity. mdpi.com

Electronic Effects: Electron-withdrawing groups can enhance the acidity of nearby protons or alter the charge distribution across the molecule. Electron-donating groups have the opposite effect. These changes can influence hydrogen bonding and electrostatic interactions. mdpi.com

Hydrophobicity: Adding hydrophobic substituents (like alkyl or halogen groups) can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes or bind to hydrophobic regions of a protein.

Studies on various N-substituted phenyl derivatives have shown that the position of the substituent is often as important as its chemical nature. nih.gov For instance, in one series of compounds, a 2,5-disubstituted pattern on the phenyl ring was found to be optimal for high-affinity binding. nih.gov Similarly, research on analogs of the neuropeptide 26RFa, which contains phenylalanine residues, showed that para-chloro substitution on the phenyl ring was a favorable modification. mdpi.com The genetic incorporation of various ortho-substituted phenylalanine derivatives into proteins has further demonstrated the utility of this strategy for creating novel biological functions. acs.org

PositionSubstituent TypeExampleGeneral Effect on Phenyl RingPotential Impact on Biological Interaction
Para (4-) Electron-withdrawing-Cl, -CF₃Reduces electron density across the ring.Can enhance binding through specific electrostatic or halogen-bonding interactions. mdpi.com
Meta (3-) Electron-withdrawing-NO₂Primarily influences the electronic character at the meta position.May lead to enhanced activity depending on the specific target's electronic requirements. mdpi.com
Ortho (2-) Halogen-BrInduces both electronic and steric effects close to the molecule's backbone.Can force a specific conformation (rotation) of the phenyl ring, which may be favorable for binding. nih.gov
Para (4-) Electron-donating-CH₃, -OCH₃Increases electron density in the ring.Can enhance hydrophobic or van der Waals interactions.
Di-substitution Various2,5-dichloroCombines the effects of multiple substituents.Can significantly increase affinity and selectivity by occupying multiple sub-pockets in the binding site. nih.gov

Biological Activities and Mechanistic Studies Pre Clinical, in Vitro, in Vivo Non Human

Modulatory Effects on Enzyme Systems

The influence of 2-(Dimethylamino)-3-phenylpropanoic acid on key enzyme systems is a critical area of preclinical research. This section explores its inhibitory potential against cholinesterases, monoamine oxidase, and other biochemically significant enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. A comprehensive search of scientific literature, however, did not yield any specific studies detailing the inhibitory activity of this compound on either acetylcholinesterase or butyrylcholinesterase. Consequently, no data on its potency, mechanism of inhibition, or selectivity for these enzymes is currently available.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. mayoclinic.orgwikipedia.org Despite the importance of MAO inhibitors in pharmacology, research specifically investigating the effects of this compound on MAO-A or MAO-B activity could not be found in the existing scientific literature. Therefore, its potential to inhibit either MAO isoform remains uncharacterized.

Beyond cholinesterases and monoamine oxidases, numerous other enzymes play vital roles in physiological processes. A thorough review of available scientific databases found no studies investigating the modulatory effects of this compound on any other specific enzymes of biochemical significance.

Receptor Ligand Binding and Functional Modulations

The interaction of this compound with key neurotransmitter transporters is essential for understanding its pharmacological profile. This section reviews its binding affinity and selectivity for the dopamine (B1211576) and serotonin (B10506) transporters.

The dopamine transporter (DAT) is a primary target for many centrally acting compounds. nih.gov However, an extensive search of the scientific literature revealed no specific data on the binding affinity or selectivity of this compound for the dopamine transporter. As such, its potential to act as a ligand at this transporter is currently unknown.

The serotonin transporter (SERT) plays a key role in regulating serotonergic signaling. nih.gov Despite its significance, there is no available research in the scientific literature that characterizes the binding affinity and selectivity of this compound for the serotonin transporter.

Modulation of Key Biochemical Pathways

The structure of this compound as a modified amino acid strongly suggests that its primary biological interactions would likely involve pathways related to amino acid metabolism and transport. The L-type amino acid transporter 1 (LAT1), for instance, is responsible for transporting large neutral amino acids, including phenylalanine, across cell membranes like the blood-brain barrier. researchgate.net

Interference with Other Critical Cellular Processes

While direct studies on this compound are not available, research on related phenolic and amino acid derivatives suggests several potential mechanisms of cellular interference. Phenolic acids, a broad class that includes phenylpropanoic acid derivatives, are known to interact with cellular membranes and proteins, potentially altering their function. mdpi.com

One key area of interference is the disruption of cell membrane integrity and function. For some phenolic acids, their partially lipophilic nature allows them to passively diffuse across cell membranes. humanjournals.com Intracellularly, they can cause acidification, which may lead to protein denaturation and disruption of critical enzymatic processes. humanjournals.com This alteration of the intracellular pH and membrane potential can affect vital cellular functions, such as the activity of sodium-potassium pumps. humanjournals.com

Furthermore, compounds structurally similar to amino acids can interfere with cellular processes by acting as metabolic precursors or by interacting with transport proteins. For instance, various amino acid derivatives are known to be taken up by cells via specific transporters, where they can then influence metabolic and signaling pathways. mdpi.com Some derivatives can act as false transmitters, potentially interfering with normal neurotransmission, a mechanism relevant to neurological activity. drugbank.com

Pharmacological Characterization in Non-Human Pre-clinical Models

The pharmacological characterization of novel chemical entities relies on a battery of standardized preclinical models. Given the structural similarity of this compound to known anticonvulsant agents, its evaluation would likely follow a similar path, employing established models of epilepsy.

Efficacy Assessments in Disease Models (e.g., Anticonvulsant activity in epilepsy models for related β-alanine derivatives)

A significant body of research demonstrates that functionalized amino acids (FAAs) and related derivatives exhibit pronounced anticonvulsant activities in various animal models of epilepsy. nih.gov These models are crucial for the initial screening and characterization of potential new antiepileptic drugs. nih.gov

Two of the most widely used and clinically validated screening models are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is considered predictive for compounds effective against generalized tonic-clonic seizures, while the scPTZ test helps identify agents that may treat myoclonic and absence seizures. nih.govmdpi.com

Numerous N-substituted amino acid and aminoacetamide derivatives have shown significant efficacy in these models. For example, studies on various structural analogues have reported potent activity in the MES test, with efficacy comparable to established drugs like phenobarbital (B1680315) and phenytoin. nih.gov The anticonvulsant activity of these compounds is often evaluated by determining the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures.

The table below summarizes the anticonvulsant activity of representative functionalized amino acid and aminoacetamide derivatives in standard preclinical models.

Compound Class / ExampleAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
Functionalized Amino Acid Derivative MES (mice)Intraperitoneal (i.p.)67.41 nih.gov
N-acetyl-DL-alanine N-m-fluorobenzylamide MES (mice)Intraperitoneal (i.p.)Comparable to Phenobarbital nih.gov
(R)-N-4′-((3″-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide MES (mice)Intraperitoneal (i.p.)13 nih.gov
(R)-N-4′-((3″-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide MES (rat)Oral (p.o.)14 nih.gov
(R)-N-4′-((3″-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide 6 Hz (32 mA) (mice)Intraperitoneal (i.p.)~10 nih.gov
Alaninamide Derivative (Compound 5) MES (mice)Intraperitoneal (i.p.)48.0 semanticscholar.org
Alaninamide Derivative (Compound 5) 6 Hz (32 mA) (mice)Intraperitoneal (i.p.)45.2 semanticscholar.org

This table is for illustrative purposes and shows data for structurally related compounds, not this compound.

Exploratory Pharmacodynamic Investigations

The mechanism of action for many functionalized amino acid anticonvulsants is not fully elucidated, though several hypotheses exist based on their structural features. researchgate.net Exploratory pharmacodynamic studies for these compounds often investigate their interaction with key targets in the central nervous system known to modulate neuronal excitability.

One primary area of investigation is the modulation of voltage-gated ion channels, such as sodium channels. Many effective antiepileptic drugs exert their effects by blocking these channels, thereby reducing repetitive neuronal firing. Another significant target is the GABAergic system. mdpi.com Some compounds may act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. mdpi.commdpi.com

For phenylpropanoic acid derivatives, other mechanisms have been explored, including the inhibition of cyclooxygenase (COX) enzymes, although this is more commonly associated with their anti-inflammatory effects. humanjournals.comorientjchem.org In the context of neurological activity, investigations might also include binding assays to various CNS receptors to identify potential molecular targets and elucidate the pharmacological basis for their anticonvulsant function. documentsdelivered.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Dimethylamino)-3-phenylpropanoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the protons on the propanoic acid backbone, and the protons of the two methyl groups on the nitrogen atom. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each signal to its respective protons.

Table 1: Predicted ¹H and Reported ¹³C NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm) & MultiplicityReported ¹³C Chemical Shift (δ, ppm)
C=O-~175-180
CH-N~3.5-4.0 (dd)~65-70
CH₂-Ph~2.9-3.3 (m)~35-40
N-(CH₃)₂~2.3-2.8 (s, 6H)~40-45
Phenyl C (quaternary)-~138-140
Phenyl C-H (ortho)~7.2-7.4 (m, 2H)~129-130
Phenyl C-H (meta)~7.2-7.4 (m, 2H)~128-129
Phenyl C-H (para)~7.1-7.3 (m, 1H)~126-127

Note: ¹H NMR data is predictive and based on typical chemical shift values for similar structural motifs. ¹³C data is based on publicly available spectra. nih.govnih.gov Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., HRESIMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be used to determine the precise molecular mass of this compound. This allows for the calculation of its elemental formula (C₁₁H₁₅NO₂) with high accuracy, serving as a primary confirmation of its identity. nih.gov The expected exact mass for the protonated molecule [M+H]⁺ is approximately 194.1176 Da.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage adjacent to the dimethylamino group. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines. libretexts.org Another prominent fragmentation would likely involve the benzyl (B1604629) group, potentially leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
Ion DescriptionProposed Fragment StructurePredicted m/z (Da)
[M+H]⁺[C₁₁H₁₆NO₂]⁺194
[M-COOH]⁺[C₁₀H₁₄N]⁺148
Tropylium Ion[C₇H₇]⁺91
Iminium Ion (from α-cleavage)[CH₂=N(CH₃)₂]⁺58

Note: These fragmentation patterns are predicted based on established chemical principles. libretexts.org

Chiral Chromatography for Enantiomeric Excess and Purity Determination (e.g., HPLC)

Since this compound possesses a chiral center at the alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating these enantiomers to determine the enantiomeric excess (e.e.) and optical purity of a sample.

Two primary strategies are employed for chiral HPLC separation:

Direct Method: This approach uses a Chiral Stationary Phase (CSP). The sample is passed through an HPLC column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times (retention times). For amino acid derivatives, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or derivatized cyclodextrins. researchgate.net This is often the preferred method due to its directness.

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. nih.gov

The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer, is optimized to achieve the best resolution between the enantiomeric peaks.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation
ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (CSP), e.g., Astec CHIROBIOTIC® T (teicoplanin-based)
Mobile Phase Isocratic mixture of Acetonitrile and aqueous buffer (e.g., Ammonium (B1175870) Acetate)
Flow Rate ~1.0 mL/min
Detection UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (LC-MS)
Expected Result Two distinct peaks corresponding to the R and S enantiomers

Note: This represents a typical method; specific conditions would require experimental optimization.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. To perform this analysis, a single, high-quality crystal of the substance is required.

While a crystal structure for this compound is not publicly available, the analysis would yield key crystallographic data. This data provides a foundational understanding of the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Table 4: Crystallographic Data Parameters Determined by X-ray Crystallography
ParameterDescription
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic)
Space Group Describes the symmetry of the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
Z Value The number of molecules per unit cell.
Calculated Density The theoretical density of the crystal.
Final R-factor An indicator of the quality of the structural model fit to the data.

Note: These are the standard parameters obtained from an X-ray crystallographic analysis. researchgate.net

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Natural Sources (e.g., Marine Actinomycetes)

The direct isolation of 2-(Dimethylamino)-3-phenylpropanoic acid from natural sources, including marine actinomycetes, has not been documented in peer-reviewed scientific literature to date. However, the marine environment, and specifically marine microorganisms, are a rich and well-documented source of a diverse array of natural products, including various N-methylated amino acids which are often incorporated into larger peptidic structures. nih.gov Marine actinomycetes, in particular, are known for their prolific production of bioactive secondary metabolites. mdpi.com

While evidence for the natural occurrence of this compound as a standalone molecule is absent, numerous N-methylated amino acid residues have been identified as integral components of complex natural products isolated from marine bacteria. For instance, depsipeptides produced by marine cyanobacteria frequently contain multiple N-methylated amino acids. nih.gov Similarly, a non-methylated version of a tetracyclopeptide, originally isolated from marine bacteria associated with seaweed and sponges, has been the subject of synthetic studies involving N-methylation to explore enhanced biological activity. nih.gov

The following table provides examples of N-methylated compounds that have been isolated from marine bacteria, illustrating the capability of these organisms to perform N-methylation on amino acid precursors.

N-Methylated Compound/ResidueProducing OrganismSourceReference
N-methyl tyrosineStreptomyces olivochromogenes (marine isolate)Marine Sediment nih.gov
Multiple N-methylated amino acidsMoorea producens (marine cyanobacterium)Papua New Guinea coastal waters nih.gov
Cyclic depsipeptide with N-methylated residuesStreptomyces sp. SNJ042 (marine-derived)Marine Environment nih.gov

These examples underscore the biosynthetic potential within marine microbes to generate N-methylated amino acids, suggesting that the biosynthesis of this compound by a marine actinomycete is plausible, even if not yet discovered.

Proposed Biosynthetic Mechanisms for N-Methylation in Natural Products

The biosynthesis of N-methylated amino acids in microorganisms is generally accomplished through the action of N-methyltransferase enzymes. These enzymes catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the amino group of an amino acid or an amino acid residue within a peptide chain. nih.gov

The proposed biosynthetic pathway for the N,N-dimethylation of a precursor amino acid like phenylalanine to form this compound would likely involve a stepwise methylation process. This would be catalyzed by one or more specific N-methyltransferases. The general mechanism is as follows:

First Methylation: The precursor amino acid (e.g., L-phenylalanine) binds to the active site of an N-methyltransferase. SAM also binds to the enzyme.

The enzyme facilitates the nucleophilic attack of the primary amino group of the amino acid on the methyl group of SAM.

This results in the formation of an N-methylated amino acid (e.g., N-methyl-phenylalanine) and S-adenosyl-L-homocysteine (SAH).

Second Methylation: The N-methylated intermediate may then undergo a second methylation step, potentially catalyzed by the same or a different N-methyltransferase, to yield the N,N-dimethylated product, this compound.

This mechanism is supported by studies on the biosynthesis of other N-methylated compounds in actinomycetes and other bacteria. nih.gov The genetic basis for this capability lies within biosynthetic gene clusters (BGCs) that encode for the necessary enzymes, including the methyltransferases. nih.gov Advances in genome mining have allowed for the identification of such BGCs, providing insights into the biosynthetic pathways of novel secondary metabolites. nih.gov

Ecological and Evolutionary Implications of Natural Production

The production of methylated amines and amino acids in marine ecosystems has significant ecological and evolutionary implications. nih.govmdpi.com While the specific role of this compound is unknown due to its undiscovered natural status, the functions of analogous N-methylated compounds can provide valuable insights.

Ecological Roles:

Biogeochemical Cycling: Methylated amines are ubiquitous in marine environments and play crucial roles in the biogeochemical cycling of carbon and nitrogen. nih.govmdpi.com They can serve as nutrient sources for marine microbes. researchgate.net

Chemical Defense and Signaling: N-methylation of peptides can significantly alter their biological activity, often enhancing their potency and stability against enzymatic degradation. mdpi.com This can provide the producing organism with a competitive advantage, for example, through antimicrobial or antifungal activity. mdpi.com These compounds can function in chemical defense or as signaling molecules in complex microbial communities.

Climate Regulation: Some methylated amines are precursors to climate-active gases, which can influence atmospheric chemistry and cloud formation. nih.govmdpi.com

Evolutionary Implications:

Metabolic Diversification: The ability to N-methylate amino acids represents an evolutionary diversification of secondary metabolism. This allows organisms to produce a wider array of chemical structures with novel biological functions. nih.gov

Enhanced Fitness: The production of N-methylated compounds can enhance the fitness of the producing organism. For instance, N-methylation can increase the lipophilicity and cell permeability of a peptide, improving its bioavailability and efficacy as a therapeutic or defensive agent. researchgate.net This modification also often confers resistance to proteases, prolonging the compound's functional lifespan. mdpi.com The genes for these biosynthetic pathways are subject to evolutionary pressures, leading to the selection of organisms with advantageous chemical arsenals.

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2-(Dimethylamino)-3-phenylpropanoic acid

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